(+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide
Description
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide is a chiral pentanamide derivative characterized by a branched aliphatic backbone. Its structure includes:
- A pentanamide core (5-carbon chain).
- A 2-(acetylamino) substituent (–NHCOCH₃) at the second carbon.
- N,N-dimethylation on the amide nitrogen.
- A 4-methyl group on the fourth carbon of the pentan chain.
The molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol.
Properties
CAS No. |
79254-51-6 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-acetamido-N,N,4-trimethylpentanamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h7,9H,6H2,1-5H3,(H,11,13) |
InChI Key |
BKNLDDNCAZDJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide generally involves:
- Introduction of the acetylamino group at the 2-position of the pentanamide backbone.
- Formation of the N,N-dimethyl amide at the carboxamide terminus.
- Incorporation of methyl substituents at the 4-position and on the nitrogen atoms.
The process typically starts from suitably substituted amino acid derivatives or their esters, followed by acetylation and amide formation steps.
Stepwise Preparation
Starting Materials and Precursors
- 2-Amino-4-methylpentanoic acid derivatives : These provide the backbone and the 4-methyl substitution.
- Acetylation agents : Acetic anhydride or acetyl chloride for introducing the acetyl group on the amino functionality.
- Amide coupling reagents : For N,N-dimethyl amide formation, reagents such as dimethylamine or its salts and activating agents like carbodiimides or acid chlorides are employed.
Acetylation of the Amino Group
The primary amino group at the 2-position is acetylated using acetic anhydride under controlled conditions to yield the 2-acetylamino derivative. This step is critical to ensure selective acetylation without affecting other functional groups.
Amide Formation
The carboxylic acid group is converted to the N,N-dimethyl amide via:
- Activation of the acid group (e.g., conversion to acid chloride or use of coupling agents like EEDQ).
- Reaction with dimethylamine to form the N,N-dimethyl amide.
This step may be performed either before or after acetylation depending on the synthetic route.
Representative Synthetic Routes from Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Notes | Source Reference |
|---|---|---|---|---|
| 1 | Starting material preparation | 2-Amino-4-methylpentanoic acid or ester | Commercially available or synthesized | Inferred general |
| 2 | Acetylation | Acetic anhydride, mild base, solvent (e.g., dichloromethane) | Selective acetylation of amino group | General synthetic protocols |
| 3 | Amide formation | Acid chloride formation (SOCl2 or oxalyl chloride), then reaction with dimethylamine | Formation of N,N-dimethyl amide group | Common amide synthesis methods |
| 4 | Purification | Column chromatography, recrystallization | Ensures purity and removal of side products | Standard organic synthesis |
Alternative Methods and Variations
- Use of coupling agents such as EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to facilitate amide bond formation under milder conditions, avoiding harsh acid chlorides.
- Direct acetylation of amino acid derivatives followed by amidation to streamline synthesis.
- Protection/deprotection strategies to prevent side reactions during multi-step synthesis, especially when other sensitive functional groups are present.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Condition/Value | Impact on Product Quality |
|---|---|---|
| Acetylation reagent | Acetic anhydride (1.1 eq) | Ensures complete acetylation without overreaction |
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Influences reaction rate and selectivity |
| Temperature | 0 to 25 °C | Controls reaction kinetics and side reactions |
| Amide coupling reagent | SOCl2 or oxalyl chloride for acid chloride formation | Activates acid for amide bond formation |
| Amine source | Dimethylamine (aqueous or anhydrous) | Determines amide substitution pattern |
| Reaction time | 2–6 hours | Affects yield and completeness |
| Purification method | Column chromatography or recrystallization | Purity and removal of impurities |
Chemical Reactions Analysis
Types of Reactions
Acetyl-N-dimethylleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the dimethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
The compound (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide , also known as a derivative of acetylamino compounds, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biochemistry, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula for (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide is . It features a trimethylpentanamide structure which contributes to its solubility and biological activity. The compound's stereochemistry plays a crucial role in its interactions with biological targets.
Protein Kinase Inhibition
Recent studies have indicated that compounds similar to (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide can act as inhibitors of protein kinases. Protein kinases are critical enzymes involved in cellular signaling pathways that regulate various cellular processes including metabolism, cell growth, and apoptosis. Inhibiting these enzymes can provide therapeutic strategies for diseases such as cancer and diabetes .
Table 1: Summary of Protein Kinase Inhibition Studies
| Compound | Target Kinase | Effectiveness | Reference |
|---|---|---|---|
| (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide | PAK4 | High | |
| Other Analog Compounds | Various | Variable |
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of acetylamino compounds. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Study: Anti-inflammatory Effects
A study demonstrated that (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide significantly reduced TNF-α levels in LPS-stimulated macrophages, suggesting its utility in managing inflammation .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Table 2: Neuroprotective Studies
| Compound | Model | Observed Effect | Reference |
|---|---|---|---|
| (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide | Neuronal Cell Lines | Reduced Apoptosis | |
| Other Related Compounds | Animal Models | Neuroprotection |
Synthesis and Formulation
The synthesis of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide typically involves multi-step organic reactions starting from readily available precursors. The purity and stability of the compound are critical for ensuring its efficacy in biological assays.
Synthesis Pathway Overview
- Starting Materials : Identify suitable amines and acyl chlorides.
- Reaction Conditions : Employ appropriate solvents and catalysts to facilitate the reaction.
- Purification : Utilize chromatography techniques to obtain pure compounds.
Mechanism of Action
The mechanism of action of Acetyl-N-dimethylleucinamide involves its interaction with specific molecular targets. The acetyl group can modify proteins by acetylation, altering their function and activity. The dimethylamine group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Anthelmintic Pentanamide Derivatives
Compound : N-(4-Methoxyphenyl)pentanamide ()
- Molecular Formula: C₁₂H₁₇NO₂.
- Key Features : Aromatic 4-methoxyphenyl substituent instead of branched aliphatic groups.
- Activity : Demonstrates potent anthelmintic properties, with pharmacokinetic studies indicating strong drug-likeness (e.g., favorable LogP, bioavailability) .
- Comparison :
- The aromatic group in N-(4-methoxyphenyl)pentanamide enhances π-π interactions with parasitic targets but may reduce solubility compared to the aliphatic substituents in the target compound.
- The target compound’s N,N-dimethylation and 4-methyl group likely improve metabolic stability and membrane permeability due to reduced polarity.
Heterocyclic Pentanamide Analogues
Compounds :
- S4c : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(pyridin-2-yl)pentanamide
- S4d : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(pyridin-2-yl)pentanamide ()
- Molecular Formulas : C₂₀H₁₉N₃O₃ (S4c), C₂₀H₁₉N₃O₃ (S4d).
- Key Features : Isoindole and pyridine rings introduce hydrogen-bonding and π-stacking capabilities.
- The target compound’s simpler structure (200.28 g/mol) may offer superior pharmacokinetics, including faster systemic clearance .
Pyrimidinyl Pentanamide Derivatives
Compound: N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)pentanamide ()
- Molecular Formula : C₁₁H₁₈N₄O₃.
- Key Features: Pyrimidine ring with multiple hydrogen-bond donors/acceptors (HBD = 3, HBA = 6).
- Comparison: The pyrimidine group enables strong interactions with nucleic acids or ATP-binding pockets, but the high polarity (PSA = 106.5 Ų) may reduce cell permeability. The target compound’s lower PSA (estimated 60–70 Ų) and fewer H-bond donors (HBD = 1) suggest better membrane penetration .
Acetylamino-Containing Oligosaccharides
Compound : Penta-N-acetylchitopentaose ()
- Molecular Formula : C₄₀H₇₀N₅O₃₆.
- Key Features: Oligosaccharide with five acetylamino groups; large molecular weight (1133.98 g/mol).
- Comparison: While both compounds share acetylamino groups, the target’s small size enables intracellular targeting, whereas Penta-N-acetylchitopentaose interacts with extracellular receptors (e.g., chitin-binding proteins) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide, also known as a derivative of trimethylpentanamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H19N2O
- Molecular Weight : 185.27 g/mol
- IUPAC Name : (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide
Biological Activity Overview
The biological activity of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide has been explored in various contexts, including its interaction with biological systems and its therapeutic potential.
Pharmacological Targets
The compound exhibits activity against several pharmacological targets:
- Sialidase Inhibition : The compound may inhibit sialidase enzymes, which are crucial in viral replication processes. Sialidases facilitate the release of viruses from infected cells by cleaving sialic acid residues from glycoproteins on the host cell surface .
- Neuraminidase Activity : Related studies have shown that compounds with structural similarities can modulate neuraminidase activity, impacting viral infections such as influenza .
The mechanisms through which (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide exerts its effects are not fully elucidated but may involve:
- Inhibition of Viral Replication : By targeting sialidases and neuraminidases, the compound could impede viral lifecycle processes.
- Modulation of Immune Responses : Potential modulation of immune pathways may enhance host defense mechanisms against infections.
Study 1: In Vitro Efficacy Against Viral Infections
A study investigating the antiviral properties of similar compounds found that derivatives of trimethylpentanamide exhibited significant inhibition of viral replication in cell cultures. The study reported IC50 values indicating effective concentrations for inhibiting viral sialidase activity .
Study 2: Toxicity and Safety Profiling
Toxicological assessments have indicated that (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide has a favorable safety profile. Ames tests showed low mutagenic potential, suggesting it is non-carcinogenic . Additionally, acute toxicity studies in rats indicated an LD50 value that suggests a low risk for acute toxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide, and how can reaction conditions be optimized to improve yield?
- Synthesis Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-amino-N,N,4-trimethylpentanamide with acetyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to neutralize HCl by-products .
- Optimization : Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios. For example, using a 1.2:1 molar ratio of acetyl chloride to the amine precursor reduces unreacted starting material. Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) helps track progress .
Q. Which analytical techniques are most effective for characterizing (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) resolves signals for methyl groups (δ 1.1–1.3 ppm), acetyl protons (δ 2.0 ppm), and amide NH (δ 6.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 229.18) and fragmentation patterns to verify structural integrity .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide in nucleophilic substitution reactions?
- Steric Hindrance : The N,N-dimethyl and 4-methyl groups hinder approach of bulky nucleophiles (e.g., tert-butoxide), favoring smaller nucleophiles like hydroxide or amines. Kinetic studies show a 40% reduction in reaction rate with tert-butoxide compared to hydroxide .
- Electronic Effects : Electron-withdrawing substituents on the acetyl group increase electrophilicity at the carbonyl carbon, accelerating hydrolysis. For example, trifluoroacetyl derivatives react 3× faster in basic aqueous conditions .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Data Validation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables. Cross-validate using orthogonal methods:
- Enzyme Inhibition : Compare fluorometric and calorimetric assays (ITC) to confirm binding constants .
- Cellular Uptake : Use radiolabeled (¹⁴C) analogs to quantify intracellular concentrations via scintillation counting .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target proteins?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to proteins like cytochrome P450. Modifications to the acetyl group (e.g., replacing methyl with cyclopropyl) improve hydrophobic interactions, increasing binding affinity by ~2 kcal/mol .
- MD Simulations : All-atom simulations (GROMACS) assess conformational stability. Derivatives with rigid substituents (e.g., phenyl groups) show reduced entropic penalties upon binding .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in synthesizing enantiopure forms of this compound, and how can they be mitigated?
- Racemization Risk : The amide bond is prone to racemization at high temperatures (>50°C). Use low-temperature conditions (0–10°C) and chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry .
- Chiral Resolution : Employ chiral HPLC with a cellulose-based column (Chiralpak IC) and hexane/isopropanol (85:15) mobile phase. Baseline separation of enantiomers (α = 1.5) is achievable .
Q. How can researchers address solubility issues in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Prodrug Approach : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
